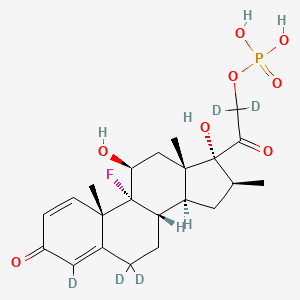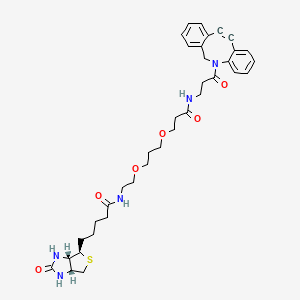
DBCO-NHCO-PEG2-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG2-Biotin is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its use in bioorthogonal chemistry, particularly in copper-free click chemistry reactions. The biotin group in the compound serves as an affinity label towards proteins such as avidin and streptavidin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of azadibenzocyclooctyne (DBCO) with a PEG2 linker and biotin. The DBCO group reacts preferentially with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated platforms and high-purity reagents. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-NHCO-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized molecules. The reaction conditions are typically mild, often carried out in aqueous buffers or organic solvents, depending on the substrate .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG2-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Wirkmechanismus
The mechanism of action of DBCO-NHCO-PEG2-Biotin involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond that is both stable and bioorthogonal. This allows for the specific labeling and tracking of biomolecules without interfering with their natural functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Biotin: Another biotin-PEG derivative used in copper-free click chemistry.
DBCO-PEG12-Biotin: Contains a longer PEG spacer arm for increased solubility and reach.
Uniqueness
DBCO-NHCO-PEG2-Biotin is unique due to its specific PEG2 linker length, which provides a balance between solubility and reach. This makes it particularly suitable for applications requiring precise biotinylation and minimal steric hindrance.
Eigenschaften
Molekularformel |
C36H45N5O6S |
|---|---|
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1 |
InChI-Schlüssel |
KKCXTNYILYAGMI-CQUMZHQQSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



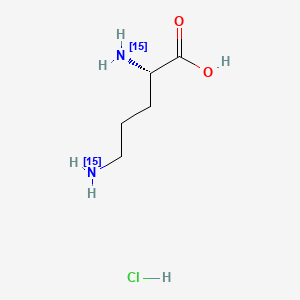

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

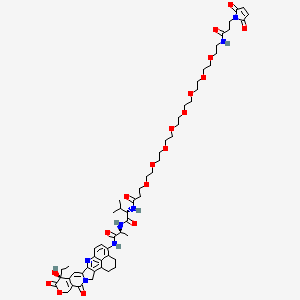
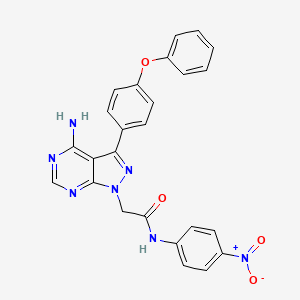

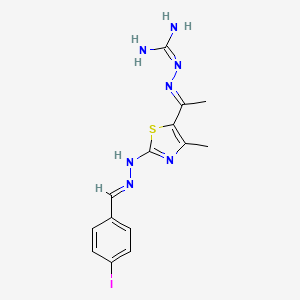
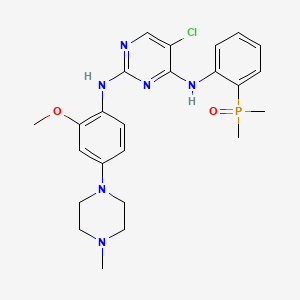
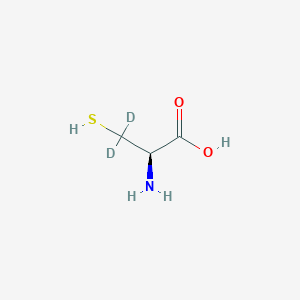
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

